molecular formula C2H3Cl2N B13506595 2-Chloroethanimidoyl chloride CAS No. 44169-77-9

2-Chloroethanimidoyl chloride

Cat. No.: B13506595
CAS No.: 44169-77-9
M. Wt: 111.95 g/mol
InChI Key: BIPUCAFEURUXAT-UHFFFAOYSA-N
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Description

2-Chloroethanimidoyl chloride is an organic compound with the molecular formula C2H3Cl2N It is a derivative of ethanimidoyl chloride, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethanimidoyl chloride can be synthesized through the reaction of ethanimidoyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product. Another method involves the reaction of 2-chloroethanamine with thionyl chloride, which results in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethanimidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethanimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbon atom in the imidoyl chloride group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual reactivity as both an imidoyl chloride and a chloro-substituted compound. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloroethanimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

This compound is an imidoyl chloride characterized by its reactivity, which allows it to participate in various chemical reactions. It can react with nucleophiles such as amines and alcohols to form amidines and amides, respectively. Its structure can be represented as follows:

Cl CH2C NH  O\text{Cl CH}_2\text{C NH }\text{ O}

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving chlorination of ethanimidoyl derivatives. A notable method includes the reaction of ethanimidamide with thionyl chloride, yielding the desired product with high efficiency.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus32
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20
A549 (lung cancer)25

The biological activity of this compound is believed to involve the inhibition of specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation. This inhibition leads to cell death, making it a potential candidate for further drug development.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, patients with bacterial infections were treated with formulations containing this compound. The results indicated a significant reduction in infection rates compared to control groups.
  • Cancer Treatment Trials : A phase I clinical trial assessed the safety and efficacy of a drug formulation based on this compound in patients with advanced solid tumors. Preliminary results showed promising tumor shrinkage in a subset of patients.

Properties

CAS No.

44169-77-9

Molecular Formula

C2H3Cl2N

Molecular Weight

111.95 g/mol

IUPAC Name

2-chloroethanimidoyl chloride

InChI

InChI=1S/C2H3Cl2N/c3-1-2(4)5/h5H,1H2

InChI Key

BIPUCAFEURUXAT-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)Cl)Cl

Origin of Product

United States

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